2-(Allylthio)pyrimidine
Description
2-(Allylthio)pyrimidine is a sulfur-containing heterocyclic compound characterized by a pyrimidine core substituted with an allylthio (-S-CH₂-CH=CH₂) group at the 2-position. This structural motif confers unique reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves alkylation of pyrimidine-2-thiol with allyl halides under basic conditions . Key spectral features include a C=C vibration at 1635–1638 cm⁻¹ in IR spectroscopy and parent ion peaks in ESI-MS corresponding to allylthio-containing cations (e.g., m/z 97 for [allylthio]⁺) .
Properties
CAS No. |
66348-65-0 |
|---|---|
Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylpyrimidine |
InChI |
InChI=1S/C7H8N2S/c1-2-6-10-7-8-4-3-5-9-7/h2-5H,1,6H2 |
InChI Key |
IOJPNTVOGRIGDL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The allylthio group distinguishes 2-(Allylthio)pyrimidine from related compounds through its unsaturated hydrocarbon chain, enabling conjugation and further functionalization. Below is a structural comparison with analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| This compound | C₇H₈N₂S | 152.21 | Allylthio (-S-CH₂-CH=CH₂) |
| 2-(Methylthio)pyrimidine | C₅H₆N₂S | 126.18 | Methylthio (-S-CH₃) |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | C₁₀H₁₂N₂O₂S₂ | 256.34 | Thietan-3-yloxy, thioacetate |
| 6-(5-((4-Chlorophenyl)amino)pyridin-2-yl)nicotinamide | C₁₇H₁₂ClN₅O | 355.39 | Chlorophenyl, nicotinamide |
Key Observations :
Spectral Data
IR and NMR spectra provide critical differentiation:
- IR : Allylthio derivatives exhibit C=C stretches at 1635–1638 cm⁻¹, absent in saturated analogs like 2-(methylthio)pyrimidine .
- NMR : The allyl protons resonate as distinct multiplets (δ ~4.5–5.5 ppm for CH₂ and CH=CH₂), while methylthio groups show singlets near δ 2.5 ppm .
- MS : ESI-MS of allylthio salts shows parent ions at m/z 97 ([allylthio]⁺), contrasting with m/z 126 for methylthio analogs .
Comparison with Other Pyrimidine Derivatives
Key Observations :
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